molecular formula C7H14OSi B1585719 4-Trimethylsilyl-3-butyn-1-ol CAS No. 2117-12-6

4-Trimethylsilyl-3-butyn-1-ol

Cat. No.: B1585719
CAS No.: 2117-12-6
M. Wt: 142.27 g/mol
InChI Key: VSTMVAFCUIGHQI-UHFFFAOYSA-N
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Description

4-Trimethylsilyl-3-butyn-1-ol is an organic compound with the molecular formula C₇H₁₄OSi. It is commonly used as an intermediate in organic synthesis due to its unique structural features, which include a trimethylsilyl group and a hydroxyl group attached to a butynyl chain. This compound is known for its stability under recommended storage conditions and its incompatibility with oxidizing agents .

Mechanism of Action

Target of Action

4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.

Biochemical Analysis

Biochemical Properties

4-Trimethylsilyl-3-butyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, facilitating the formation of enantiomerically pure products. For instance, it is involved in the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol, catalyzed by Acetobacter sp. CCTCC M209061 . This interaction highlights the compound’s ability to participate in stereoselective biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the viability of cells in ionic liquid-containing systems, indicating its potential impact on cellular health and function . Additionally, its role in the synthesis of biologically active compounds suggests that it may have further implications in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of chiral products. The compound’s trimethylsilyl group enhances its reactivity, allowing it to participate in enzyme inhibition or activation processes. These interactions can result in changes in gene expression and other molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies have shown that its activity can be maintained over multiple batches, indicating its stability in biocatalytic processes . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of chiral compounds. It interacts with enzymes such as Acetobacter sp. CCTCC M209061, facilitating the reduction of ketones to alcohols . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s solubility in various solvents, such as ethanol and acetone, also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, contributing to its overall biochemical profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Trimethylsilyl-3-butyn-1-ol typically involves the reaction of 3-butyn-1-ol with chlorotrimethylsilane in the presence of a base such as ethylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere. The mixture is cooled to 0°C and stirred for several hours before being quenched with hydrochloric acid and extracted with ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient extraction and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylsilyl-3-butyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Trimethylsilyl-3-butyn-1-ol is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trimethylsilyl-3-butyn-1-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group on a butynyl chain, which provides it with distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

4-trimethylsilylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTMVAFCUIGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375373
Record name 4-Trimethylsilyl-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-12-6
Record name 4-Trimethylsilyl-3-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2117-12-6
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Synthesis routes and methods I

Procedure details

A solution of 33.25 parts of 3-butyn-1-ol in 500 parts by volume ether is cooled to -60° C. under argon and treated dropwise with 400 parts by volume of a 2.5 molar solution of n-butyl lithium in hexane. One hour after the addition is complete, a solution of 130 parts by volume of trimethylchlorosilane in 130 parts by volume of ether is added dropwise. After the addition is complete, the temperature is allowed to rise to 0°. The reaction mixture is poured into water, washed with 1NHCl 3 times, additional water, dried over sodium sulfate and evaporated to a liquid which is distilled under water aspirator pressure to give 4-trimethylsilyl-3-butyn-1-ol, bp. 75-77 (13 Tor).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2 mol of ethyl magnesium bromide (2.0 molar solution in tetrahydrofuran) is cooled in an ice bath and a solution of 50.5 g of 3-butyn-1-ol (0.72 mol) in 50 ml of tetrahydrofuran is slowly added. After addition of complete, the mixture was allowed to warm to room temperature and was stirred overnight. The mixture was then cooled in an ice bath and 254 ml (2 mol) of chlorotrimethylsilane was slowly added. This mixture was heated under reflux for two hours and then cooled to 20° C. and 800 ml of 1.4M aqueous sulfuric acid were added. The mixture was extracted with diethyl ether and the ether solution was dried and concentrated under vacuum. The residue was distilled to yield 72.8 g of 4-trimethylsilyl-3-butyne-1-ol, bp 43°-48° C. at 1 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?

A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.

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